2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, (R)-
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Overview
Description
2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- is a chemical compound with the molecular formula C13H16O2 and a molecular weight of 204.265 g/mol . This compound belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen .
Industrial Production Methods
In an industrial setting, the production of 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-6-methyl-
- 2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-
- 2H-1-Benzopyran-2-one, 3,4-dihydro-2-phenyl-
Uniqueness
Compared to similar compounds, 2H-1-Benzopyran-2-one, 4-butyl-3,4-dihydro-, ®- is unique due to its specific butyl substitution at the 4-position.
Properties
CAS No. |
61198-51-4 |
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Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
(4R)-4-butyl-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C13H16O2/c1-2-3-6-10-9-13(14)15-12-8-5-4-7-11(10)12/h4-5,7-8,10H,2-3,6,9H2,1H3/t10-/m1/s1 |
InChI Key |
AGPPDVJEVKETSL-SNVBAGLBSA-N |
Isomeric SMILES |
CCCC[C@@H]1CC(=O)OC2=CC=CC=C12 |
Canonical SMILES |
CCCCC1CC(=O)OC2=CC=CC=C12 |
Origin of Product |
United States |
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